BenchChemオンラインストアへようこそ!

R 1487

p38 MAPK Kinase Binding Affinity Kd

R 1487 is a highly selective p38α MAPK inhibitor with 145-fold selectivity over p38β, making it the preferred probe for experiments where off-target p38β inhibition confounds results. With 29.3% oral bioavailability in rats, it supports oral dosing regimens for long-term in vivo efficacy studies. Validated for inhibition of IL-1β and TNFα in human whole blood (IC50 = 170 nM), it serves as a benchmark reference compound for inflammation research. Its scaffold has been used to develop PET/SPECT imaging probes. For research use only.

Molecular Formula C19H18F2N4O3
Molecular Weight 388.4 g/mol
CAS No. 449811-92-1
Cat. No. B1678696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 1487
CAS449811-92-1
Synonyms6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido(2,3-d)pyrimidin-7(8H)-one
R 1487
R-1487
R1487 cpd
Molecular FormulaC19H18F2N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4
InChIInChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24)
InChIKeyKKKRKRMVJRHDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R 1487 (CAS 449811-92-1): Pyrido[2,3-d]pyrimidin-7-one p38α MAPK Inhibitor for Inflammation Research


R 1487 (CAS 449811-92-1) is an orally bioavailable, pyrido[2,3-d]pyrimidin-7-one small molecule that functions as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. It was advanced into a Phase 2 clinical trial for rheumatoid arthritis by Roche [2].

Why Generic Substitution Fails for R 1487 in p38 MAPK Research


p38α MAPK inhibitors are not functionally interchangeable. Variations in binding mode (e.g., Type I ATP-competitive vs. Type II DFG-out), isoform selectivity profiles (p38α vs. p38β/γ/δ), and off-target kinase inhibition spectra can profoundly alter experimental outcomes and translational relevance [1]. Therefore, the selection of a specific probe or reference compound requires a rigorous comparison of its quantitative performance in assays directly relevant to the intended biological model, as detailed in the evidence guide below.

R 1487 Quantitative Evidence Guide: Validated Differentiation Data for Research Procurement


R 1487 Exhibits Sub-Nanomolar Binding Affinity for p38α: A Cross-Study Comparison

R 1487 demonstrates exceptional binding affinity for p38α with a Kd of 0.2 nM. This is superior to the ATP-competitive Type I inhibitor SCIO-469 (Kd = 9 nM for p38α) and the Type II inhibitor BIRB 796 (Kd ~ 0.05-0.1 nM) . The high affinity of R 1487 for p38α ensures potent target engagement at low concentrations, reducing the likelihood of off-target effects in cell-based assays [1].

p38 MAPK Kinase Binding Affinity Kd

R 1487 Demonstrates High Selectivity for p38α Over p38β: Direct Head-to-Head Comparison

A direct comparison within the primary research publication reveals that R 1487 exhibits a Kd of 0.2 nM for p38α and a Kd of 29 nM for p38β, resulting in a 145-fold selectivity window for p38α [1]. This isoform selectivity profile is distinct from its structural analog pamapimod, which has a reported 30-fold selectivity for p38α over p38β . The enhanced p38α-selectivity of R 1487 reduces the risk of confounding results from p38β inhibition in complex biological systems [1].

Isoform Selectivity p38α p38β Kd

R 1487 Achieves Higher Oral Bioavailability in Rat Models Compared to Pamapimod

In a cross-species pharmacokinetic study, R 1487 demonstrated oral bioavailability of 29.3% in rats [1]. This is a critical differentiator from pamapimod, which exhibits a lower oral bioavailability of 20% in the same species . Higher oral bioavailability translates to lower required doses for equivalent systemic exposure in animal models, improving cost-efficiency for in vivo studies [1].

Pharmacokinetics Oral Bioavailability Rat

R 1487 Potently Inhibits Cytokine Production in Human Whole Blood: Cross-Study Comparison

In an ex vivo human whole blood assay stimulated with lipopolysaccharide (LPS), R 1487 inhibited IL-1β production with an IC50 of 170 nM [1]. This translates to an IC50 of 200 nM for TNFα-induced IL-1β production in a separate cellular assay [1]. While a direct comparator is not available in the same study, the potency of R 1487 in whole blood is comparable to, or better than, other clinically evaluated p38α inhibitors like VX-702 (IC50 ~ 59-122 ng/mL for IL-1β and TNFα) [2], underscoring its utility as a reference compound for inflammation research.

Cytokine Inhibition IL-1β Human Whole Blood Ex Vivo

Optimal Research and Development Scenarios for R 1487 Procurement


In Vitro and In Vivo Studies Requiring High p38α Isoform Selectivity

For experiments where off-target inhibition of p38β could confound results (e.g., studies of p38α-specific signaling pathways in immune cells or cancer), the 145-fold selectivity of R 1487 over p38β makes it a preferred probe [1]. This property reduces the need for complementary genetic knockdown controls, simplifying experimental design and interpretation [1].

Pharmacokinetic and Efficacy Studies in Rodent Models of Inflammation

R 1487's oral bioavailability of 29.3% in rats [1] supports its use in oral dosing regimens for in vivo efficacy studies. This is particularly advantageous for long-term studies where repeated intraperitoneal or intravenous injections would be impractical or stressful for the animals [1].

Ex Vivo and In Vitro Cytokine Release Assays in Human Blood and Immune Cells

R 1487's potent inhibition of IL-1β and TNFα in human whole blood (IC50 = 170 nM) and monocytic cell assays [1] validates its use as a reference compound for investigating p38α-dependent cytokine production in inflammation research. It provides a consistent benchmark for comparing the activity of novel p38α inhibitors in physiologically relevant models [1].

Development of Radiolabeled Probes for In Vivo Imaging of p38α Activity

The high selectivity and favorable pharmacokinetics of R 1487 have made it a scaffold for developing PET and SPECT imaging probes, such as [18F]R1487 and [123I]R1487, to visualize p38α activation in inflammatory and cancerous tissues [2]. This provides a unique application for the compound beyond standard inhibitor studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 1487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.